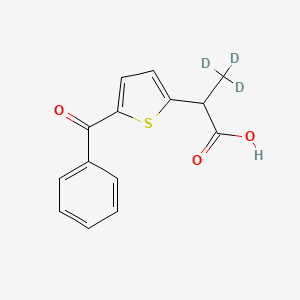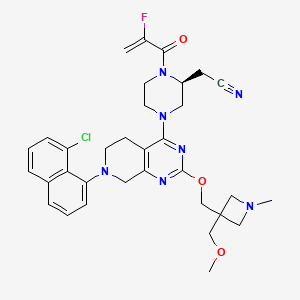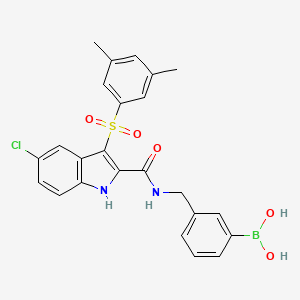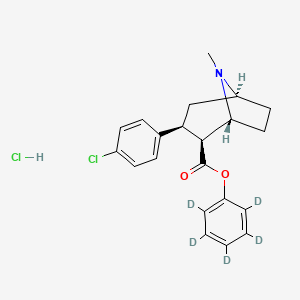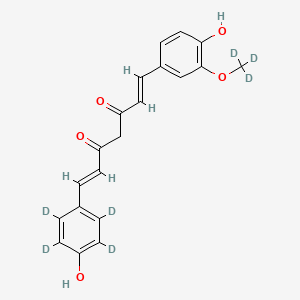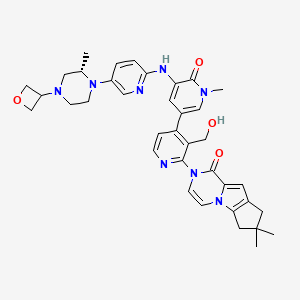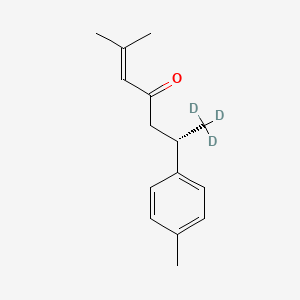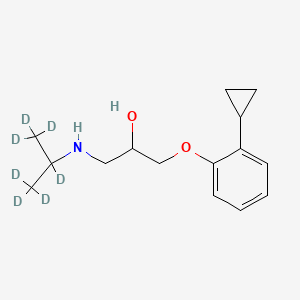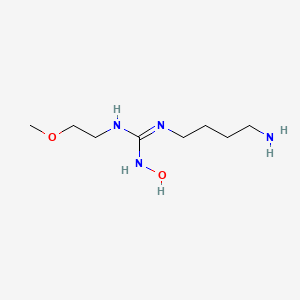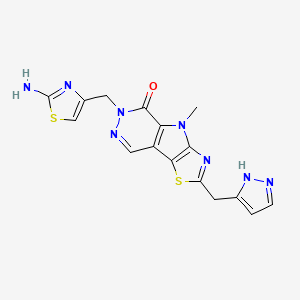
PKR activator 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PKR activator 1 is a potent activator of pyruvate kinase-R (PKR), an enzyme that plays a crucial role in cellular metabolism and stress response. PKR is involved in various cellular processes, including the regulation of protein synthesis, cell growth, and apoptosis. This compound has been studied for its potential therapeutic applications, particularly in the treatment of diseases such as sickle cell anemia and cancer .
Vorbereitungsmethoden
The synthesis of PKR activator 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
PKR activator 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
PKR activator 1 has been extensively studied for its scientific research applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the activation and regulation of PKR. In biology, it is used to investigate the role of PKR in cellular stress response and apoptosis. In medicine, this compound has shown potential as a therapeutic agent for the treatment of diseases such as sickle cell anemia and cancer. In industry, it is used in the development of new drugs and therapeutic strategies .
Wirkmechanismus
The mechanism of action of PKR activator 1 involves the activation of PKR through binding to its active site. This binding induces a conformational change in the enzyme, leading to its activation. Once activated, PKR phosphorylates its downstream targets, including the eukaryotic translation initiation factor 2 alpha (eIF2α), which inhibits protein synthesis and induces apoptosis. This compound also interacts with other molecular targets and pathways involved in cellular stress response and inflammation .
Vergleich Mit ähnlichen Verbindungen
PKR activator 1 is unique in its ability to specifically activate PKR, compared to other similar compounds that may have broader or less specific effects. Similar compounds include other PKR activators such as mitapivat and FT-4202, which also target PKR but may have different mechanisms of action and therapeutic applications. The uniqueness of this compound lies in its specific activation of PKR and its potential therapeutic benefits in the treatment of diseases such as sickle cell anemia and cancer .
Eigenschaften
Molekularformel |
C16H14N8OS2 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
10-[(2-amino-1,3-thiazol-4-yl)methyl]-7-methyl-4-(1H-pyrazol-5-ylmethyl)-3-thia-5,7,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one |
InChI |
InChI=1S/C16H14N8OS2/c1-23-12-10(5-19-24(15(12)25)6-9-7-26-16(17)20-9)13-14(23)21-11(27-13)4-8-2-3-18-22-8/h2-3,5,7H,4,6H2,1H3,(H2,17,20)(H,18,22) |
InChI-Schlüssel |
JDVQSHAWGPLDML-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=NN(C2=O)CC3=CSC(=N3)N)C4=C1N=C(S4)CC5=CC=NN5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


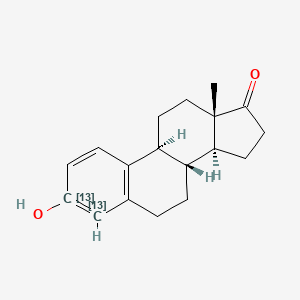
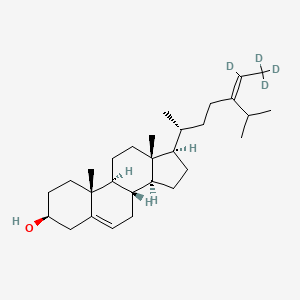
![(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12421643.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;hydrochloride](/img/structure/B12421648.png)
